6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

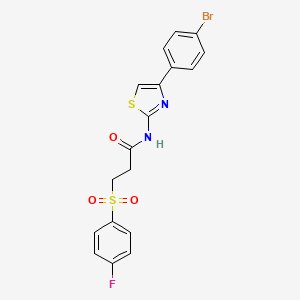

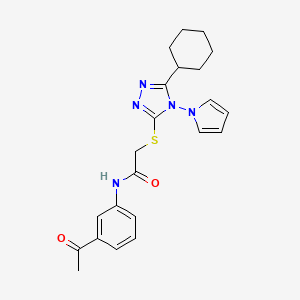

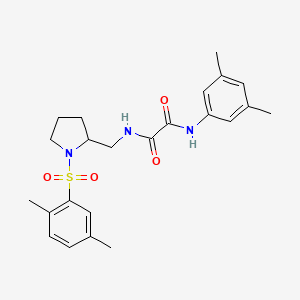

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is a chemical compound with the formula C6HBrClF3O2S and a molecular weight of 309.49 . It is used for research purposes and is not intended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, trifluoro, and sulfonyl chloride groups . The SMILES representation of the molecule is C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)F)F .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Arylation

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is used in palladium-catalyzed desulfitative arylation processes. This reaction is significant for producing arylated heteroarenes without cleaving the C–Br bonds, which allows for further transformations (Skhiri et al., 2015). The reaction's effectiveness in coupling with heteroarenes without disrupting C–Br or C–I bonds has been noted, showcasing its regioselectivity and broad applicability in organic synthesis.

Synthesis of Complex Molecules

This compound serves as a building block for more complex molecules. For instance, it plays a role in the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a crucial component of penoxsulam (Huang et al., 2019). This underlines its importance in synthesizing specialized chemical compounds.

Photochemical Studies

In photochemical studies, similar halobenzenesulfonyl chlorides have been used to investigate reactions like the HCl-catalyzed photoreduction of 4-bromonitrobenzene, shedding light on the intricate mechanisms of such photochemical reactions (Wubbels et al., 1988).

Grignard Reagent Formation

In organometallic chemistry, compounds like 1-bromo-2,6-bis(chloromagnesiomethyl)benzene have been used to attempt the formation of tri-Grignard reagents, highlighting its role in advanced organometallic syntheses (De Boer et al., 2001).

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and halobenzenesulfonyl chloride have been utilized in solid-phase synthesis. This process facilitates the creation of diverse privileged scaffolds through unusual rearrangements (Fülöpová & Soural, 2015).

Development of Fluorinated Compounds

Halobenzenesulfonyl chlorides play a role in the electrophilic fluorination of highly functionalized pyrroles, contributing to the development of fluorinated compounds with potential applications in various fields (Barnes et al., 1994).

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-2,3,4-trifluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3O2S/c7-2-1-3(9)4(10)5(11)6(2)14(8,12)13/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZDTVNVOMJJSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)

![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)

![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)

![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)